molecular formula C7H11ClN2O2 B2425723 3-(4-Methyl-1H-imidazol-2-yl)propanoic acid hydrochloride CAS No. 2219407-27-7

3-(4-Methyl-1H-imidazol-2-yl)propanoic acid hydrochloride

Cat. No. B2425723
CAS RN: 2219407-27-7
M. Wt: 190.63
InChI Key: YGFIXPJKOBAHQH-UHFFFAOYSA-N
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Description

3-(4-Methyl-1H-imidazol-2-yl)propanoic acid hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as pimozide and is commonly used as an antipsychotic drug. However,

Scientific Research Applications

Polymer Science and Ionic Responsiveness

A study focused on the synthesis and ionic responsiveness of double hydrophilic block copolymers based on ionic liquid monomer units. These polymers, integrating imidazolium-based ionic liquid monomers, including a variant similar to 3-(4-Methyl-1H-imidazol-2-yl)propanoic acid hydrochloride, showcased predetermined molar masses and the ability to form double hydrophilic block copolymers (DHBCs). Such polymers have potential applications in creating responsive materials due to their ionic nature and hydrophilicity (Vijayakrishna et al., 2008).

Medicinal Chemistry and Biological Evaluation

Another area of application is in the development of small molecule inhibitors for specific enzymes. For example, derivatives of 3-(4-Methyl-1H-imidazol-2-yl)propanoic acid hydrochloride have been synthesized and evaluated for their ability to inhibit retinoic acid 4-hydroxylase (CYP26), demonstrating potential as therapeutic agents by enhancing the biological effects of all-trans retinoic acid (ATRA) in neuroblastoma cell lines (Gomaa et al., 2011).

Corrosion Inhibition

Research has also explored the synthesis of novel amino acids based on corrosion inhibitors, including compounds closely related to 3-(4-Methyl-1H-imidazol-2-yl)propanoic acid hydrochloride. These studies focus on their efficiency in protecting mild steel against corrosion, demonstrating significant inhibition performance and suggesting applications in materials preservation and industrial maintenance (Srivastava et al., 2017).

Material Science and Bone Imaging Agents

Furthermore, derivatives of 3-(4-Methyl-1H-imidazol-2-yl)propanoic acid hydrochloride have been investigated for use in bone imaging. Novel bisphosphonates, related structurally to this compound, have been synthesized and labeled with 99mTc for potential application as superior bone imaging agents due to their selective skeletal system uptake and rapid clearance from soft tissues (Qiu et al., 2011).

Mechanism of Action

Target of Action

It’s known that imidazole derivatives are key components to functional molecules used in a diverse range of applications . They are utilized in pharmaceuticals and agrochemicals , indicating potential interactions with biological targets.

Mode of Action

Imidazole derivatives are known to interact with various targets depending on their specific substitutions . The interaction of 3-(4-Methyl-1H-imidazol-2-yl)propanoic acid hydrochloride with its targets would result in changes at the molecular level, potentially influencing cellular processes.

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of applications, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the broad applications of imidazole derivatives , the effects could be diverse depending on the specific biological context.

properties

IUPAC Name

3-(5-methyl-1H-imidazol-2-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-5-4-8-6(9-5)2-3-7(10)11;/h4H,2-3H2,1H3,(H,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFIXPJKOBAHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-1H-imidazol-2-yl)propanoic acid hydrochloride

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